

Introduction: The Significance of Substituted Pyridine Scaffolds

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Compound of Interest

Compound Name: *4-Chloro-5-cyanopyridine-2-carboxylic acid*

CAS No.: 1256824-14-2

Cat. No.: B2366285

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Substituted pyridine rings are a cornerstone of modern drug discovery. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged scaffolds in medicinal chemistry. The strategic placement of functional groups on the pyridine ring can modulate a compound's pharmacological and pharmacokinetic properties. **4-Chloro-5-cyanopyridine-2-carboxylic acid** represents a trifunctionalized building block, offering multiple reaction handles for the synthesis of complex molecular architectures. The presence of a chloro group, a cyano moiety, and a carboxylic acid on the same pyridine core provides a versatile platform for generating diverse chemical libraries for screening and lead optimization.

This guide will delve into the synthetic route to access this valuable compound, explore its potential applications, and provide a transparent analysis of the cost associated with its preparation, empowering research groups to make informed decisions about incorporating it into their discovery programs.

Physicochemical and Spectroscopic Profile

While not widely commercially available, the properties of **4-Chloro-5-cyanopyridine-2-carboxylic acid** can be predicted based on its structure.

Property	Value	Source
Molecular Formula	C7H3ClN2O2	Calculated
Molecular Weight	182.57 g/mol	Calculated
Appearance	Expected to be a white to off-white solid	[1]
pKa (Carboxylic Acid)	Estimated 2.5 - 3.5	Analog-based Estimation
LogP	Estimated 1.0 - 1.5	Analog-based Estimation

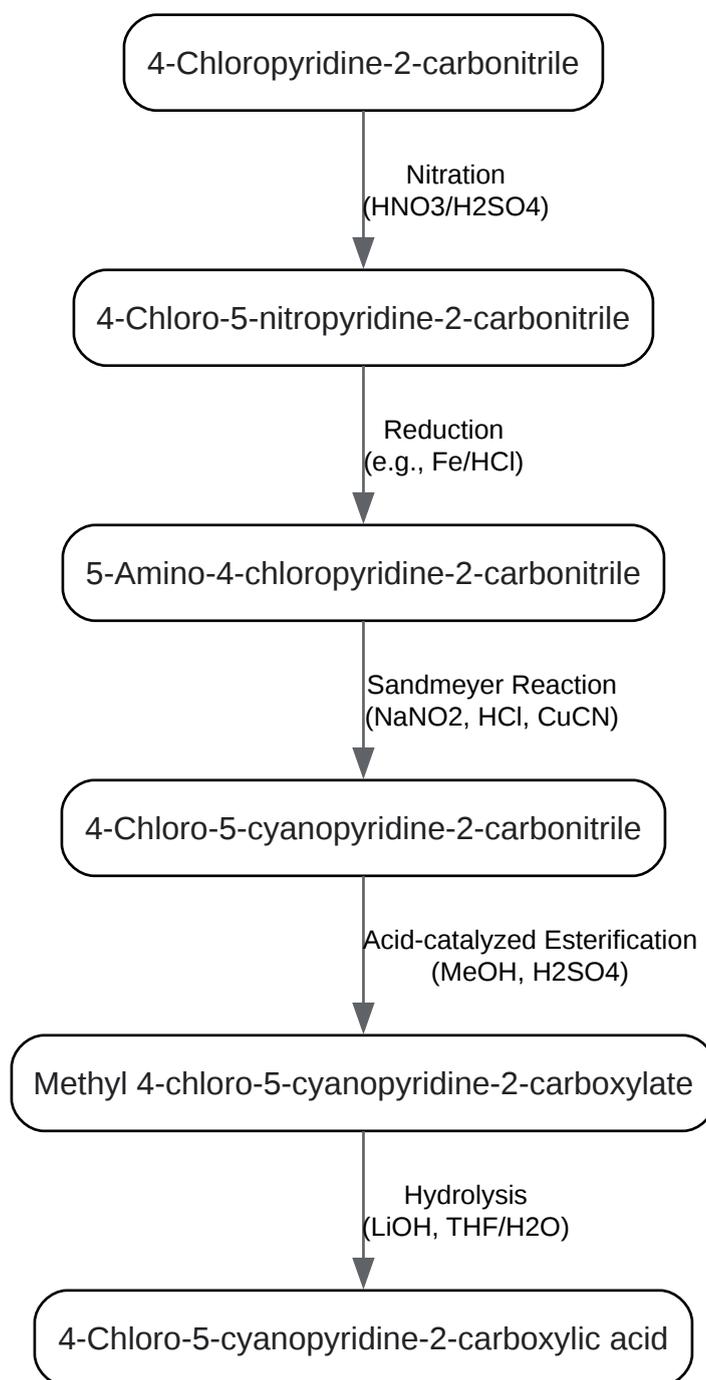
Spectroscopic Signatures:

- ^1H NMR: Two singlets in the aromatic region, one for each proton on the pyridine ring. The exact chemical shifts would depend on the solvent used.
- ^{13}C NMR: Seven distinct carbon signals, including those for the cyano, carboxylic acid, and the four carbons of the pyridine ring.
- IR Spectroscopy: Characteristic peaks for the C=O of the carboxylic acid (around 1700-1730 cm^{-1}), the C \equiv N of the cyano group (around 2220-2240 cm^{-1}), and C-Cl stretching.
- Mass Spectrometry: An exact mass that can be used to confirm the elemental composition.

Proposed Synthesis Pathway

As **4-Chloro-5-cyanopyridine-2-carboxylic acid** is not readily available, a plausible synthetic route is proposed below, starting from the more accessible 4-chloropyridine-2-carbonitrile. This multi-step synthesis involves the introduction of the cyano group followed by the hydrolysis of a methyl ester.

Workflow for the Synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid



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Caption: Proposed multi-step synthesis of **4-Chloro-5-cyanopyridine-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Nitration of 4-Chloropyridine-2-carbonitrile

- To a stirred solution of fuming sulfuric acid (20 mL) at 0 °C, add 4-chloropyridine-2-carbonitrile (5.0 g, 36.1 mmol) portion-wise, keeping the temperature below 10 °C.
- Add fuming nitric acid (5 mL) dropwise to the reaction mixture at 0 °C.
- Warm the mixture to 80 °C and stir for 4 hours.
- Cool the reaction to room temperature and pour it onto crushed ice.
- Neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-nitropyridine-2-carbonitrile.

Step 2: Reduction of the Nitro Group

- To a solution of 4-chloro-5-nitropyridine-2-carbonitrile (assumed 36.1 mmol from the previous step) in ethanol (100 mL), add iron powder (10.1 g, 180.5 mmol) and concentrated hydrochloric acid (5 mL).
- Heat the mixture to reflux and stir for 3 hours.
- Cool the reaction, filter through celite, and wash with ethanol.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
- Dry the organic layer, filter, and concentrate to give 5-amino-4-chloropyridine-2-carbonitrile.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

- Dissolve 5-amino-4-chloropyridine-2-carbonitrile (assumed 36.1 mmol) in a mixture of concentrated HCl (20 mL) and water (20 mL) at 0 °C.
- Add a solution of sodium nitrite (2.7 g, 39.7 mmol) in water (10 mL) dropwise.

- Stir for 30 minutes at 0 °C.
- In a separate flask, prepare a solution of copper(I) cyanide (3.9 g, 43.3 mmol) in water (30 mL).
- Add the diazonium salt solution to the copper cyanide solution at 0 °C.
- Warm to 50 °C and stir for 1 hour.
- Extract with ethyl acetate, dry, and purify by column chromatography to obtain 4-chloro-5-cyanopyridine-2-carbonitrile.

Step 4: Esterification of the Carboxylic Acid

- Reflux a solution of 4-chloro-5-cyanopyridine-2-carbonitrile (assumed ~25 mmol) in methanol (100 mL) with concentrated sulfuric acid (2 mL) for 12 hours.
- Cool and neutralize with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry, and concentrate to yield methyl 4-chloro-5-cyanopyridine-2-carboxylate.

Step 5: Hydrolysis to the Carboxylic Acid

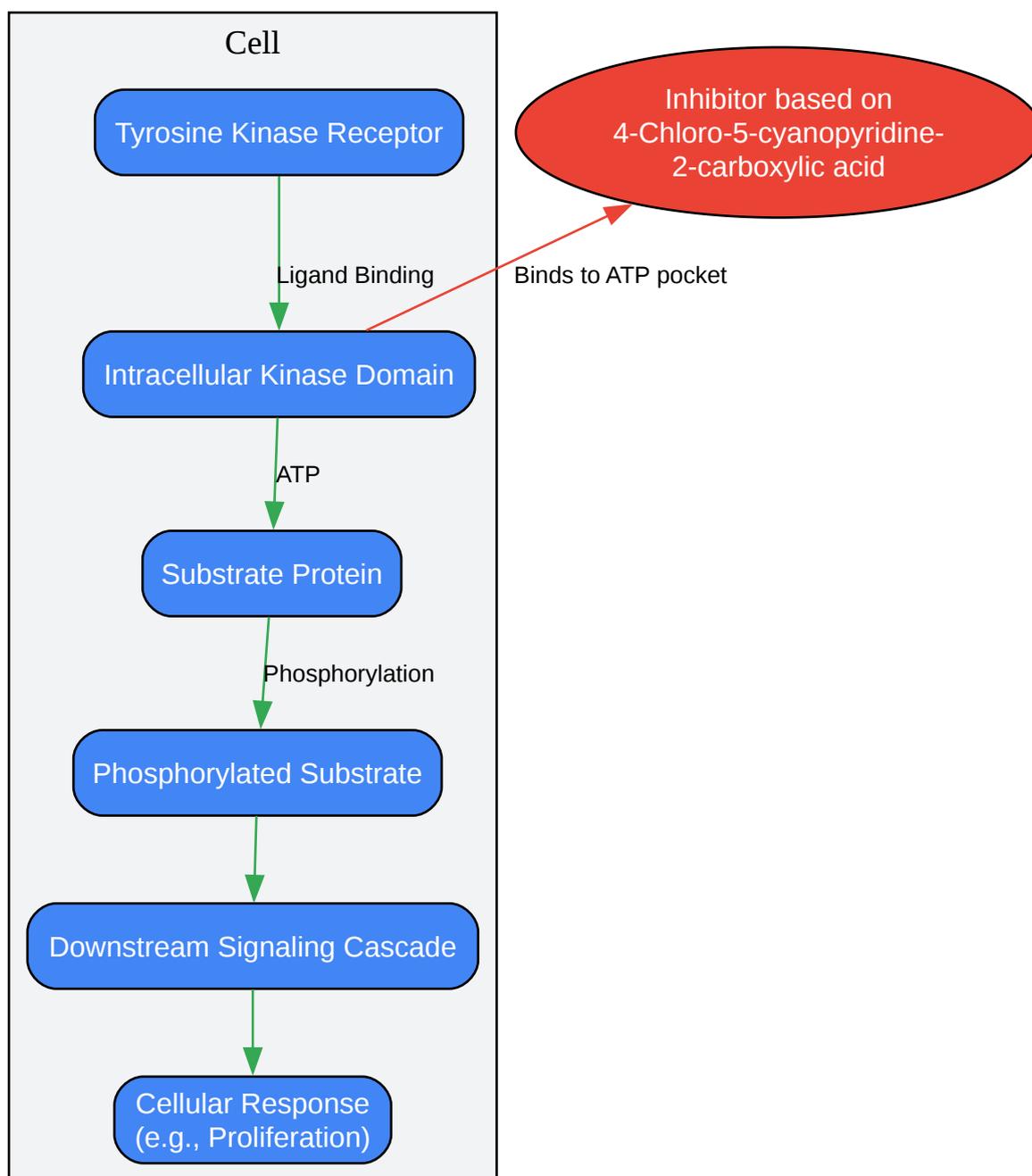
- Dissolve methyl 4-chloro-5-cyanopyridine-2-carboxylate (assumed ~20 mmol) in a mixture of tetrahydrofuran (50 mL) and water (25 mL).
- Add lithium hydroxide (1.0 g, 41.7 mmol) and stir at room temperature for 4 hours.
- Acidify the reaction mixture with 1N HCl to pH 3-4.
- Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the final product, **4-Chloro-5-cyanopyridine-2-carboxylic acid**.

Applications in Drug Discovery

The trifunctional nature of **4-Chloro-5-cyanopyridine-2-carboxylic acid** makes it a highly attractive scaffold for medicinal chemistry.

- Carboxylic Acid: Can form salt bridges with basic residues in protein active sites or serve as a bioisostere for other functional groups.^[2] It is a common feature in many marketed drugs.
^[2]
- Chloro Group: Can be displaced via nucleophilic aromatic substitution to introduce a wide variety of fragments. It can also participate in halogen bonding.
- Cyano Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. It is also a known bioisostere for other functional groups.

Conceptual Signaling Pathway Inhibition



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Caption: A hypothetical kinase inhibitor based on the title compound blocks downstream signaling.

Price per Gram and Procurement Analysis

As **4-Chloro-5-cyanopyridine-2-carboxylic acid** is not a stock item, its price is determined by the cost of custom synthesis. The primary cost drivers are the starting materials and the number of synthetic steps.

Starting Material/Reagent	Supplier Example	Purity	Price (USD)	Quantity	Price per Gram (USD)
4-Chloropyridine-2-carbonitrile	Sigma-Aldrich	97%	~\$150	5 g	~\$30
Fuming Nitric Acid	Fisher Scientific	90%	~\$100	500 mL	-
Fuming Sulfuric Acid	Fisher Scientific	20%	~\$80	500 mL	-
Iron Powder	Sigma-Aldrich	>99%	~\$50	500 g	\$0.10
Copper(I) Cyanide	Sigma-Aldrich	99%	~\$120	100 g	\$1.20
Lithium Hydroxide	Sigma-Aldrich	>98%	~\$60	100 g	\$0.60

Estimated Cost of Synthesis:

Considering reagent costs, solvent, purification media, and labor for a 5-step synthesis with an estimated overall yield of 10-15%, the cost to produce one gram of **4-Chloro-5-cyanopyridine-2-carboxylic acid** via custom synthesis would likely be in the range of \$500 - \$1500. This price can vary significantly based on the quantity ordered and the supplier chosen for the custom synthesis.

Potential Custom Synthesis Providers:

- WuXi AppTec

- Pharmaron
- Chem-Impex International
- Toronto Research Chemicals

Safety and Handling

Based on safety data for structurally related compounds such as 2-Chloro-5-cyanopyridine and other pyridine carboxylic acids, **4-Chloro-5-cyanopyridine-2-carboxylic acid** should be handled with care.^{[3][4][5]}

- Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled.^{[3][4]} Causes skin and serious eye irritation.^{[3][4]} May cause respiratory irritation.^[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.^{[5][6]} Use only in a well-ventilated area or under a chemical fume hood.^{[3][4]}
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^{[4][6]}
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.^[3] For skin contact, wash off immediately with plenty of soap and water.^[3] If inhaled, move the person to fresh air.^[3] If swallowed, rinse mouth and do NOT induce vomiting.^[3] In all cases of exposure, seek immediate medical attention.

Conclusion

4-Chloro-5-cyanopyridine-2-carboxylic acid is a promising but currently non-commercial chemical building block with significant potential for applications in drug discovery and materials science. Its trifunctional nature offers a wealth of opportunities for chemical modification and the creation of novel molecular entities. While its procurement requires custom synthesis, this guide provides a plausible and detailed synthetic route, a thorough analysis of the potential costs involved, and essential safety information. For researchers at the forefront of innovation, the investment in synthesizing this and similar novel scaffolds can pave the way for groundbreaking discoveries.

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